molecular formula C22H21FN4O6 B2734767 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2-fluorophenyl)acetamide oxalate CAS No. 1351649-36-9

2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2-fluorophenyl)acetamide oxalate

Cat. No. B2734767
CAS RN: 1351649-36-9
M. Wt: 456.43
InChI Key: DDXZWPNFQMNRGL-UHFFFAOYSA-N
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Description

2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2-fluorophenyl)acetamide oxalate is a useful research compound. Its molecular formula is C22H21FN4O6 and its molecular weight is 456.43. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2-fluorophenyl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2-fluorophenyl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of compounds related to the 1,2,4-oxadiazole and azetidine groups, such as 2-mercaptobenzimidazole derivatives, have been synthesized and tested for their antimicrobial and antifungal properties against a variety of organisms, including Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus fumigatus and Candida albicans. These compounds have also been evaluated for their cytotoxic properties using in vitro bioassays, demonstrating significant activity against a panel of microorganisms and showing good cytotoxic activities (Devi, Shahnaz, & Prasad, 2022).

Chemical Characterization and Structure-Activity Relationships

The synthesis of related β-lactams and azetidines from carbamoyl radicals derived from oxime oxalate amides highlights the importance of the oxalate group in facilitating ring closures to afford various cyclic compounds. These synthetic pathways have been investigated through spectroscopic methods, including EPR, demonstrating the generation of carbamoyl radicals and their cyclization to produce pyrrolidin-2-ones and azetidin-2-ones, respectively (Scanlan, Slawin, & Walton, 2004).

Antimicrobial and Cytotoxic Agents

Derivatives of 1,3,4-oxadiazole, including those with the azetidine moiety, have been synthesized and assessed for their potential as antibacterial agents. These compounds have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, highlighting the structural importance of the oxadiazole and azetidine rings in contributing to antimicrobial efficacy (Desai, Shah, Bhavsar, & Saxena, 2008).

Advanced Characterization Techniques

In-depth NMR studies of a novel 1,3,4-oxadiazole derivative containing the benzimidazole moiety offer insights into the structural characterization and conformational preferences of these compounds. Advanced NMR techniques, including 1H, 13C, and 2D NMR, have been utilized to assign the signals and understand the dynamics of these molecules, further contributing to the knowledge base of compounds related to 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2-fluorophenyl)acetamide oxalate (Ying-jun, 2012).

properties

IUPAC Name

2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(2-fluorophenyl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2.C2H2O4/c21-16-8-4-5-9-17(16)22-19(26)13-25-11-15(12-25)20-23-18(24-27-20)10-14-6-2-1-3-7-14;3-1(4)2(5)6/h1-9,15H,10-13H2,(H,22,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXZWPNFQMNRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=CC=CC=C2F)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2-fluorophenyl)acetamide oxalate

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